molecular formula C10H7NO2 B12858409 2-Formylquinoline 1-oxide CAS No. 54618-45-0

2-Formylquinoline 1-oxide

Katalognummer: B12858409
CAS-Nummer: 54618-45-0
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: ANHVXVZNBBSECV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Formylquinoline 1-oxide is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylquinoline 1-oxide typically involves the oxidation of quinoline derivatives. One common method is the oxidation of 2-formylquinoline using oxidizing agents such as peracetic acid or hydrogen peroxide. The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and reagents, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Formylquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoline dioxides.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Peracetic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

2-Formylquinoline 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Formylquinoline 1-oxide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxide group can participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can lead to the modulation of various biological processes, including cell proliferation, apoptosis, and immune responses .

Vergleich Mit ähnlichen Verbindungen

    2-Phenylquinoline 1-oxide: Similar structure but with a phenyl group instead of a formyl group.

    2-Nonyl-4-quinolinol 1-oxide: Contains a nonyl group and a hydroxyl group, showing different biological activities.

    Quinoxaline derivatives: Another class of nitrogen-containing heterocycles with diverse biological activities.

Uniqueness: 2-Formylquinoline 1-oxide is unique due to the presence of both formyl and oxide functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

54618-45-0

Molekularformel

C10H7NO2

Molekulargewicht

173.17 g/mol

IUPAC-Name

1-oxidoquinolin-1-ium-2-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-7H

InChI-Schlüssel

ANHVXVZNBBSECV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.